1-(Azetidin-3-yl)-4-methylpiperidine
Description
Azetidine (B1206935) Ring Systems: Architectural Features and Research Context
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in drug discovery. lifechemicals.comnih.gov Its strained ring system imparts unique chemical reactivity and a rigid structure that can be exploited to orient substituents in well-defined vectors. enamine.netrsc.org This conformational rigidity can lead to higher binding affinity by minimizing the entropic penalty upon binding to a biological target. enamine.net Although historically considered challenging to synthesize, recent advancements have made azetidine-containing building blocks more accessible for drug design. nih.govsciencedaily.com Azetidines are found in a variety of bioactive compounds and have been investigated for their potential in treating a range of conditions, including neurological disorders. nih.govsciencedaily.com
Piperidine (B6355638) Ring Systems: Structural Diversity and Research Applications
The piperidine ring is one of the most prevalent heterocyclic scaffolds found in approved pharmaceuticals. arizona.edunih.gov This six-membered nitrogen-containing ring is a versatile scaffold that can be readily functionalized to create a wide array of derivatives with diverse pharmacological activities. nih.govnih.gov The introduction of a piperidine moiety can favorably modulate key pharmacokinetic properties, such as lipophilicity and metabolic stability. pharmaceutical-business-review.com Chiral piperidine scaffolds are particularly valuable in drug design, as they can enhance biological activity, selectivity, and pharmacokinetic profiles while potentially reducing toxicity. thieme-connect.com Piperidine derivatives have been successfully employed in the development of drugs targeting the central nervous system, among other therapeutic areas. arizona.edunih.gov
Conceptual Integration of Azetidine and Piperidine Motifs: Design Rationale for 1-(Azetidin-3-yl)-4-methylpiperidine
The design of this compound represents a sophisticated strategy in medicinal chemistry, leveraging the distinct advantages of both the azetidine and piperidine ring systems. The combination of these two scaffolds can be seen as a molecular hybridization approach, aiming to create a novel chemical entity with a unique three-dimensional profile and potentially synergistic properties. acs.org The rigid azetidine ring can act as a conformational anchor, while the piperidine unit offers a versatile platform for further substitution and interaction with biological targets. Research into molecules combining these two heterocycles has shown promise, for instance, in the development of potent enzyme inhibitors. nih.gov The methyl group at the 4-position of the piperidine ring in this compound may also play a role in modulating the compound's conformational preferences and lipophilicity.
Scope and Objectives of Research on this compound
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the compound's structure suggests its primary role as a valuable building block in drug discovery and development. The presence of a secondary amine in the azetidine ring and a tertiary amine in the piperidine ring provides multiple points for chemical modification, allowing for the creation of diverse compound libraries for high-throughput screening.
The primary objectives for synthesizing and utilizing this compound would likely include:
Scaffold for Library Synthesis: Serving as a core structure for the generation of a library of analogues with varied substituents on either the azetidine nitrogen or other positions on the rings.
Fragment-Based Drug Discovery: The molecule itself could act as a fragment for screening against various biological targets, with subsequent optimization of "hits."
Investigation of Structure-Activity Relationships (SAR): Systematic modification of the compound would allow researchers to probe the SAR of related molecules, leading to the identification of more potent and selective drug candidates.
Chemical and Physical Properties
Below is a table summarizing the known chemical and physical properties of this compound and its constituent parts.
| Property | Value |
| This compound | |
| Molecular Formula | C9H18N2 |
| Molecular Weight | 154.26 g/mol |
| 4-Methylpiperidine (B120128) | |
| Molecular Formula | C6H13N |
| Molecular Weight | 99.17 g/mol |
| Boiling Point | 124 °C |
| Density | 0.838 g/mL at 25 °C |
| Refractive Index | n20/D 1.446 |
| Azetidine | |
| Molecular Formula | C3H7N |
| Molecular Weight | 57.09 g/mol |
| Boiling Point | 61-63 °C |
| Density | 0.844 g/mL at 25 °C |
Data for 4-Methylpiperidine sourced from sigmaaldrich.com. Data for this compound sourced from theclinivex.com.
Synthesis Strategies
The synthesis of this compound would likely involve a reductive amination reaction, a common and effective method for forming carbon-nitrogen bonds. A plausible synthetic route would involve the reaction of 4-methylpiperidine with a suitable N-protected azetidin-3-one, followed by reduction of the resulting enamine or iminium intermediate and subsequent deprotection.
General synthetic approaches for related structures often utilize reagents such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride as reducing agents. google.comchemicalbook.com The starting materials, such as N-Boc-azetidin-3-one and 4-methylpiperidine, are commercially available or can be synthesized through established methods. chemicalbook.com The synthesis of similar piperidine and piperazine (B1678402) derivatives has been documented in various patents, highlighting the industrial relevance of these synthetic transformations. google.comgoogle.com
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-4-methylpiperidine |
InChI |
InChI=1S/C9H18N2/c1-8-2-4-11(5-3-8)9-6-10-7-9/h8-10H,2-7H2,1H3 |
InChI Key |
LSIKSBOLKDWDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CNC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to the Azetidine (B1206935) Core
The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of the target molecule. Various methods have been developed to access this important heterocyclic motif.
Cyclization Reactions for Azetidine Ring Formation
Intramolecular cyclization is a common strategy for forming the azetidine ring. This can be achieved through several pathways, including the cyclization of γ-amino alcohols or their derivatives. A palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This method involves the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org Another approach is the microwave-promoted intramolecular cyclization of γ-amino alcohols in the presence of tosyl chloride to afford substituted azetidines. rsc.org
A different cyclization strategy involves the [3+1] cycloaddition reaction of an azomethine ylide with an aromatic isocyanide, catalyzed by Y(OTf)₃, to produce azetidine derivatives. rsc.org Furthermore, a photochemical approach, the aza-Paterno-Büchi reaction, allows for the intermolecular [2+2] photocycloaddition of imines and alkenes to form azetidines.
The table below summarizes various cyclization reactions for the formation of the azetidine ring.
| Reaction Type | Reactants | Catalyst/Reagent | Key Features |
| Intramolecular γ-C(sp³)–H Amination | Amines with a γ-C-H bond | Pd(II) catalyst, oxidant | Forms functionalized azetidines. rsc.org |
| Microwave-promoted Cyclization | γ-amino alcohols | Tosyl chloride | Enantioselective synthesis of 1,2,3-trisubstituted azetidines. rsc.org |
| [3+1] Cycloaddition | Azomethine ylide, aromatic isocyanide | Y(OTf)₃ | Synthesis of azetidine derivatives. rsc.org |
Reduction Strategies for Azetidinone Precursors
Azetidin-2-ones, commonly known as β-lactams, are readily available precursors that can be reduced to form the corresponding azetidines. The reduction of the lactam carbonyl group provides a direct route to the saturated azetidine ring. Various reducing agents can be employed for this transformation, with the choice of reagent depending on the other functional groups present in the molecule. For instance, monochloroalane has been used for the reduction of β-lactams to yield the corresponding azetidines. nih.gov
Another approach involves the conversion of racemic 3-acetoxy-β-lactams into optically active 3-hydroxy-β-lactams. This is achieved through hydrolysis, oxidation to the azetidine-2,3-dione, and subsequent enantioselective reduction using nickel-catalyzed asymmetric hydrogenation. mdpi.com
The following table outlines reduction strategies for azetidinone precursors.
| Precursor | Reducing Agent/Method | Product |
| β-Lactam | Monochloroalane | Azetidine nih.gov |
| Azetidine-2,3-dione | Ni-catalyzed asymmetric hydrogenation | Optically active 3-hydroxy-β-lactam mdpi.com |
Stereoselective Synthesis of Azetidine Intermediates
The stereoselective synthesis of azetidine intermediates is crucial for accessing specific stereoisomers of the final product. One method involves the diastereoselective hydrozirconation of allylic amines, which can lead to the formation of cis-2,3-disubstituted azetidines. rsc.org
Furthermore, the synthesis of 3-substituted azetidine derivatives can be achieved through various methods. For example, the alkylation of N-Boc-3-hydroxyazetidine can provide a range of 3-substituted azetidines. acs.orgnih.gov The Mitsunobu reaction of 3-hydroxyazetidine with phenols can also be used to introduce aryl ether substituents at the 3-position. acs.org
A summary of stereoselective synthetic methods for azetidine intermediates is provided in the table below.
| Method | Key Reagents | Stereochemical Outcome |
| Hydrozirconation of allylic amines | Schwartz's reagent | cis-2,3-disubstituted azetidines rsc.org |
| Alkylation of N-Boc-3-hydroxyazetidine | Alkyl halides, NaH | 3-alkyl-substituted azetidines acs.orgnih.gov |
| Mitsunobu Reaction | Phenols, PPh₃, DIAD | 3-aryloxy-substituted azetidines acs.org |
Synthetic Routes to the 4-Methylpiperidine (B120128) Core
The 4-methylpiperidine moiety can be synthesized through various methods, including the modification of existing piperidine (B6355638) rings or the de novo construction of the heterocyclic system.
Synthesis of Substituted Piperidine Derivatives
A common approach to synthesizing substituted piperidines is through the reduction of corresponding substituted pyridines. However, this often requires harsh conditions. More versatile methods involve the construction of the piperidine ring from acyclic precursors. For instance, multicomponent reactions catalyzed by enzymes like immobilized Candida antarctica lipase (B570770) B (CALB) can produce clinically valuable piperidines. rsc.org
Reductive amination of δ-ketoamines or the cyclization of amino acetals are also effective strategies for constructing the piperidine ring. nih.gov A facile synthesis of 3-(N-Boc-amino)piperidine derivatives has been described starting from L-glutamic acid, involving a multi-step route that includes reduction and cyclization. niscpr.res.in
The table below highlights some synthetic routes to substituted piperidine derivatives.
| Method | Starting Materials | Key Reagents/Catalysts |
| Biocatalytic Multicomponent Reaction | Benzaldehyde, aniline, acetoacetate (B1235776) ester | Immobilized CALB rsc.org |
| Reductive Amination | δ-ketoamines | Reducing agents |
| Cyclization of Amino Acetals | Amino acetals | - |
| From L-glutamic acid | L-glutamic acid | Diester reduction, tosylation, cyclization with amines niscpr.res.in |
Stereoselective Approaches to 4-Methylpiperidine Construction
The stereoselective synthesis of 4-methylpiperidine, yielding either the cis or trans isomer, is critical for controlling the final compound's three-dimensional structure. Stereodivergent syntheses of 4-substituted prolinols, which can be precursors to 4-substituted piperidines, have been developed. These methods often rely on diastereoselective hydrogenation using different catalysts to achieve either the cis or trans product. elsevierpure.com For example, Pd/C is often used for cis hydrogenation, while catalysts like Crabtree's catalyst can favor the trans isomer. elsevierpure.com
The ring transformation of 2-(2-mesyloxyethyl)azetidines has been shown to stereoselectively produce cis-3,4-disubstituted piperidines. nih.gov Additionally, a concise and highly stereoselective synthesis of both cis- and trans-2-substituted 3-hydroxypiperidines has been developed, which could be adapted for 4-methyl-substituted analogs. nih.gov
The following table summarizes stereoselective approaches to 4-substituted piperidines.
| Method | Key Feature | Stereochemical Outcome |
| Diastereoselective Hydrogenation | Choice of catalyst (e.g., Pd/C vs. Crabtree's catalyst) | cis or trans isomers elsevierpure.com |
| Ring Transformation of Azetidines | Nucleophilic ring opening of 2-(2-mesyloxyethyl)azetidines | cis-3,4-disubstituted piperidines nih.gov |
| Phosphite-driven Cyclodehydration | Cyclodehydration of amino alcohols | cis- and trans-2,3-disubstituted piperidines nih.gov |
Coupling Strategies for 1-(Azetidin-3-yl)-4-methylpiperidine Synthesis
The formation of the bond between the azetidine and piperidine moieties is a key step in the synthesis of the title compound. This is typically achieved through nucleophilic substitution or addition reactions where one ring acts as a nucleophile and the other as an electrophile.
Direct N-alkylation and related amination reactions are among the most straightforward methods for synthesizing 1-(azetidin-3-yl)piperidine (B158807) derivatives. These reactions involve the formation of a carbon-nitrogen bond between the nitrogen of one ring and a carbon atom of the other.
One prominent strategy is the aza-Michael addition, where an NH-heterocycle adds to an activated azetidine precursor. nih.gov For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with piperidine, in the presence of DBU in acetonitrile (B52724) at 65 °C, yields the corresponding 1-(azetidin-3-yl)piperidine product in good yield. nih.gov This approach highlights the utility of using a protected, electrophilically activated azetidine ring to couple with a nucleophilic piperidine. A similar reaction with piperidine resulted in the formation of 1-(Azetidin-3-yl)piperidine with a 75% yield. nih.gov
Another common approach involves the reaction of a 3-amino-azetidine derivative with a suitable piperidine electrophile or, conversely, an azetidine electrophile with a piperidine nucleophile. google.com For example, a 3-hydroxyazetidine can be converted into a better leaving group, such as a mesylate. google.com This activated intermediate can then be displaced by a nucleophilic piperidine, like 1-(2-pyridyl)-piperazine, in the presence of a base such as triethylamine, to form the desired C-N linkage. google.com The use of 3-amino-azetidines as key intermediates is crucial for preparing a wide range of biologically active compounds, including tachykinin antagonists. google.com
Table 1: Examples of Aza-Michael Addition for Azetidine-Piperidine Linkage Data sourced from related reactions described in the literature. nih.gov
| Azetidine Precursor | Piperidine Derivative | Base / Solvent | Yield |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | Piperidine | DBU / Acetonitrile | 75% |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | 4-Hydroxypiperidine | DBU / Acetonitrile | 75% |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | 4-Hydroxy-4-phenylpiperidine | DBU / Acetonitrile | 66% |
While N-alkylation is common for C-N bond formation at the nitrogen atom, cross-coupling reactions offer powerful alternatives, particularly for creating carbon-carbon bonds between the two heterocyclic rings if the core structure were to be varied. Titanium-mediated reductive cross-coupling, for example, is a strategy that can forge complex C-C bonds. u-tokyo.ac.jp This type of reaction often involves the coupling of two different unsaturated partners, such as a vinylsilane and a lithium alkoxide of a vinylcyclopropane, mediated by a titanium reagent like ClTi(Oi-Pr)3. u-tokyo.ac.jp While not directly reported for the synthesis of this compound itself, such methodologies represent a frontier in synthetic chemistry that could be adapted to create novel analogs by linking the rings through carbon atoms instead of the azetidine nitrogen. u-tokyo.ac.jp
Derivatization and Analog Synthesis from this compound Scaffold
The this compound scaffold serves as a versatile starting point for generating diverse chemical libraries for drug discovery. nih.gov Derivatization can occur at several positions, including the azetidine nitrogen, the piperidine nitrogen (if the methyl group is replaced), and any available carbon atoms on either ring.
The introduction of various substituents onto the core scaffold is a key strategy for modulating its physicochemical properties. nih.govmonash.edu N-alkylation of the azetidine nitrogen is a common modification that can increase lipophilicity, potentially improving membrane permeability and making the resulting compounds better therapeutic candidates. monash.edu This can be achieved using various alkylating agents under basic conditions. monash.edu
Functional groups on the piperidine ring can also be modified. For example, if the starting material were a piperidine-4-carboxylic acid ester analog, the ester could be hydrolyzed to a carboxylic acid and then coupled with various amines to form amides. whiterose.ac.uk Alternatively, reduction of the ester would yield a primary alcohol, which could be further functionalized. The synthesis often begins with densely functionalized azetidine ring systems that possess handles for further reactions, such as a nitrile group that can be reduced to a primary amine for subsequent elaboration. nih.gov
Table 2: Potential Sites and Examples of Substituent Introduction
| Scaffold Position | Type of Modification | Example Reagents/Reactions | Potential New Functional Group |
| Azetidine Nitrogen | N-Alkylation | Alkyl halides (e.g., ethyl iodide), Reductive amination | N-Ethyl, N-Benzyl |
| Piperidine C4-Substituent | Ester Hydrolysis/Amidation | LiOH, then HOBt/EDC with an amine (e.g., morpholine) | Carboxylic acid, Amide |
| Azetidine C3-Substituent | From Nitrile Precursor | DIBAL reduction followed by sulfonylation or acylation | Aminomethyl, Sulfonamide, Amide |
A more advanced strategy for structural diversification involves using the azetidine scaffold to construct more complex, three-dimensional structures like spirocyclic and fused ring systems. nih.gov This approach aims to create novel chemical matter with improved properties for drug discovery. nih.gov
The synthesis of spirocyclic azetidines can be achieved from a suitably functionalized precursor. For example, an azetidine bearing a nitrile group can be metalated at the carbon adjacent to the nitrile using a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP) at low temperatures. nih.gov The resulting anion can then react with various electrophiles, such as bifunctional electrophiles, to construct a new ring spiro-fused at that carbon. This method provides access to a wide variety of novel spirocyclic systems. nih.gov
Advanced Spectroscopic and Computational Characterization
Molecular Geometry and Conformational Analysis
The three-dimensional structure and conformational landscape of 1-(Azetidin-3-yl)-4-methylpiperidine are crucial for understanding its chemical behavior. Computational chemistry provides powerful tools to predict these properties.
Ab Initio and Semi-Empirical Computational Approaches
While DFT is widely used, other computational methods such as ab initio Hartree-Fock and semi-empirical methods can also be employed to study the molecular properties of such compounds. Ab initio methods, like DFT, are based on first principles but can be more computationally demanding. researchgate.net Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. For a molecule like this compound, a multi-level approach combining these methods can be beneficial. Initial conformational searches can be performed using faster semi-empirical methods to identify a set of low-energy conformers. These conformers can then be re-optimized at a higher level of theory, such as DFT or ab initio, to obtain more accurate geometries and relative energies. researchgate.net
Vibrational Spectroscopy Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These experimental techniques, when combined with theoretical calculations, offer a powerful approach for structural characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations
FT-IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C-N, and N-H (if present as a secondary amine in the azetidine (B1206935) ring before substitution) stretching and bending vibrations. researchgate.netresearchgate.net Based on studies of related piperidine (B6355638) and azetidine derivatives, the following assignments can be anticipated:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Azetidine) | 3300 - 3500 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C-N Stretch | 1020 - 1250 | Medium-Strong |
| CH₂ Scissoring | 1440 - 1485 | Medium |
| CH₂ Rocking | 720 - 725 | Weak |
The precise positions and intensities of these bands can be calculated using DFT methods, which often show good agreement with experimental spectra. researchgate.netfrontiersin.org For instance, in 4-methylpiperidine (B120128), an N-H stretching vibration has been observed around 3283 cm⁻¹. researchgate.net The carbonyl group in 2-azetidinone derivatives typically shows a strong absorption in the range of 1701-1765 cm⁻¹, though this specific functional group is absent in the parent this compound. researchgate.net
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-C and C-H vibrations of the ring structures. Theoretical calculations of Raman scattering activities can aid in the assignment of the observed spectral bands. chemicalbook.comspectrabase.com
| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| Ring Breathing (Piperidine) | 800 - 900 | Medium-Strong |
| Ring Breathing (Azetidine) | 900 - 1000 | Medium |
| C-C Stretch | 800 - 1200 | Medium |
| CH₂ Twist | 1250 - 1450 | Weak-Medium |
The combination of FT-IR and Raman spectroscopy, supported by DFT calculations, allows for a comprehensive understanding of the vibrational dynamics of this compound, confirming its molecular structure and providing insights into the bonding characteristics of this complex heterocyclic system. researchgate.netfrontiersin.org
Computational Prediction and Assignment of Vibrational Frequencies
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (like infrared and Raman) of molecules. nih.gov This analysis involves optimizing the molecular geometry of this compound and then calculating the harmonic vibrational frequencies. nih.gov
The process would typically involve:
Geometric Optimization: Finding the lowest energy conformation of the molecule. For this compound, this would involve determining the preferred puckering of the azetidine ring and the chair conformation of the 4-methylpiperidine ring. researchgate.net
Frequency Calculation: Computing the vibrational modes at the optimized geometry.
Spectral Assignment: Assigning specific molecular motions to the calculated frequencies. For this compound, key vibrational modes would include:
C-H stretching and bending in the methyl and methylene (B1212753) groups.
N-H bending and C-N stretching in the azetidine ring.
Stretching and deformation modes of the piperidine and azetidine rings.
A comparison with experimentally obtained FTIR and Raman spectra would be used to validate the computational model. However, no such specific computational or experimental vibrational data for this compound is currently published.
Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. schrodinger.comyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability. nih.govdntb.gov.ua
HOMO: Represents the ability to donate an electron. For this compound, the HOMO would likely be localized on the nitrogen atoms, which have lone pairs of electrons.
LUMO: Represents the ability to accept an electron. The LUMO would likely be distributed across the anti-bonding orbitals of the molecule.
HOMO-LUMO Gap (ΔE): A small energy gap suggests high reactivity, as less energy is required for electronic excitation. nih.govresearchgate.net DFT calculations are commonly used to determine these energy levels. schrodinger.comresearchgate.net
Without specific studies, the exact energy values for the HOMO, LUMO, and the energy gap of this compound remain undetermined.
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.orgnih.gov
Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would be expected around the nitrogen atoms due to their lone pairs. researchgate.netresearchgate.net
Positive Potential Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. These would likely be found around the hydrogen atoms, particularly the N-H proton of the azetidine ring. researchgate.net
An MEP map would provide a clear visual guide to the molecule's reactive behavior, but no such map has been published for this specific compound.
NBO analysis provides insight into the interactions between orbitals within a molecule, such as intramolecular charge transfer (ICT) and hyperconjugation. This analysis examines the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) orbital to an empty (acceptor) orbital. Higher E(2) values indicate stronger interactions. For this compound, key interactions would likely involve the lone pair orbitals of the nitrogen atoms (n) donating into the anti-bonding sigma orbitals (σ*) of adjacent C-C or C-H bonds. This information helps to explain the molecule's electronic stability and structure.
Intermolecular Interactions and Crystal Packing Analysis
Hirshfeld surface analysis is a powerful tool for investigating intermolecular interactions within a crystal lattice. nih.govnih.gov It maps various properties onto a surface defined by the molecule's electron distribution in the crystal, providing quantitative and qualitative information about how molecules interact with their neighbors. mdpi.comresearchgate.net
dnorm Surface: This surface highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions. nih.govnih.gov
Fingerprint Plots: These are 2D histograms that summarize the intermolecular contacts, quantifying the percentage contribution of different types of interactions (e.g., H···H, C···H, O···H). nih.govresearchgate.net
For this compound, one would expect significant contributions from N-H···N or C-H···N hydrogen bonds, as well as numerous H···H van der Waals contacts, which typically dominate the crystal packing. nih.govnih.gov However, without a determined crystal structure, a Hirshfeld analysis cannot be performed. researchgate.net
Computational Analysis of Non-Covalent Interactions (e.g., C-H...F, C-H...S, C-H...N)researchgate.net
The geometric and electronic structure of "this compound" gives rise to a complex network of non-covalent interactions that are crucial in determining its conformational preferences, crystal packing, and interactions with biological targets. Computational chemistry provides powerful tools to investigate these weak, yet significant, forces. Methodologies such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Quantum Theory of Atoms in Molecules (QTAIM) are employed to characterize and quantify these interactions. nih.govnih.gov While specific computational studies on "this compound" are not extensively documented in the literature, analysis of structurally related heterocyclic systems offers significant insights into the nature of C-H...N, C-H...F, and C-H...S interactions.
C-H...N Interactions:
Intramolecular and intermolecular C-H...N hydrogen bonds are expected to be prevalent in structures containing azetidine and piperidine rings. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the numerous C-H bonds can act as donors. These interactions, although weaker than conventional hydrogen bonds, play a significant role in stabilizing specific conformations.
Computational studies on piperidine-containing natural products, such as fagopyrins, have shown that the formation of O-H...N hydrogen bonds with the piperidine nitrogen is a key factor in determining the molecule's three-dimensional structure. nih.gov Similar principles apply to C-H...N interactions. DFT calculations can predict the geometries and estimate the stabilization energies associated with these bonds. For instance, in related bioactive compounds, weak C–H⋅⋅⋅N interactions have been shown to dominate crystal packing. nih.gov The analysis of such interactions typically involves identifying short contact distances between a hydrogen atom and a nitrogen atom and a C-H--N angle approaching linearity.
C-H...F Interactions:
The introduction of fluorine into piperidine rings has been a strategy to modulate physicochemical properties in medicinal chemistry. d-nb.info Computational studies on fluorinated piperidines have revealed the critical role of non-covalent interactions involving fluorine. d-nb.inforesearchgate.netnih.gov In protonated 3-fluoropiperidinium cations, a strong charge-dipole interaction (C–F···H–N⁺) stabilizes the conformer where the fluorine atom is in an axial position. researchgate.netresearchgate.net
Furthermore, hyperconjugative interactions of the type σ(C–H) → σ*(C–F) contribute to the conformational stability. researchgate.net These interactions are elucidated through computational methods that analyze orbital interactions and electron density distribution. The relative energies of different conformers, as calculated by DFT, can quantify the strength of these non-covalent forces. The preference for an axial fluorine orientation in many substituted piperidines is a direct consequence of these stabilizing non-covalent interactions, which often override steric considerations. d-nb.infonih.gov
The table below, based on data from computational studies on fluorinated piperidine derivatives, illustrates the energy differences between equatorial and axial conformers, highlighting the influence of non-covalent interactions. researchgate.net
| Compound | Solvent | ΔG (axial → equatorial) (kcal/mol) | Predicted Stable Conformer |
| 3-Fluoropiperidine (protonated) | Chloroform | +4.8 | Axial |
| 3-Fluoropiperidine (protonated) | Water | +1.8 | Axial |
| cis-3,5-Difluoropiperidine (protonated) | Chloroform | +8.6 | Axial |
| cis-3,5-Difluoropiperidine (protonated) | Water | +3.9 | Axial |
This table is generated based on data for analogous compounds and serves as an illustration of the computational insights into non-covalent interactions.
C-H...S Interactions:
Sulfur-containing heterocycles are a cornerstone of many medicinally important compounds. openmedicinalchemistryjournal.comnih.gov The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor in C-H...S interactions. These interactions are generally weaker than their C-H...N or C-H...O counterparts but are influential in determining molecular conformation and packing in the solid state.
Computational analysis of sulfur-containing heterocycles often employs DFT to map the molecular electrostatic potential (MEP), which identifies electron-rich regions (negative potential) around the sulfur atom that are favorable for interacting with electropositive hydrogen atoms of C-H bonds. acs.org NBO analysis can further be used to quantify the stabilization energy (E(2)) arising from the charge transfer from the sulfur lone pair orbital to the antibonding orbital of the C-H bond (n(S) → σ*(C-H)). While specific energetic data for C-H...S interactions in piperidine-azetidine systems is scarce, the established principles from other sulfur-containing molecules confirm their relevance. openmedicinalchemistryjournal.com
Theoretical Studies on Molecular Interactions and Biological Target Recognition
Computational Modeling of Ligand-Receptor Interactions
At the heart of understanding a compound's biological potential is the study of its interaction with protein receptors. Computational modeling provides a virtual window into these microscopic events.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of azetidine (B1206935) and piperidine (B6355638), molecular docking studies have been instrumental in predicting their binding modes within the active sites of various protein targets. rjptonline.orgresearchgate.net For instance, in studies involving piperidine derivatives, docking simulations have been used to identify key interactions with amino acid residues. nih.govnih.gov These simulations can reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. rjptonline.org While specific docking studies on 1-(Azetidin-3-yl)-4-methylpiperidine are not extensively documented in publicly available literature, the principles from studies on analogous structures are directly applicable. Computational models would likely predict the protonated azetidine or piperidine nitrogen forming ionic interactions or hydrogen bonds with acidic residues in a receptor's binding pocket. The 4-methyl group on the piperidine ring would be expected to engage in hydrophobic interactions.
Standard molecular docking often assumes a rigid receptor, which is not always representative of biological reality. Many receptors exhibit flexibility, altering their conformation to accommodate a binding ligand—a phenomenon known as induced fit. schrodinger.com Induced-Fit Docking (IFD) protocols have been developed to account for this flexibility, providing a more accurate prediction of binding modes. schrodinger.com This methodology is particularly important for flexible molecules like this compound and its potential receptors. IFD simulations allow for the side chains of the receptor's amino acids, and in some cases the protein backbone, to adjust in response to the ligand, leading to a more realistic and reliable model of the interaction. researchgate.netyoutube.com Studies on other piperidine-based compounds have successfully employed IFD to understand their binding mechanisms with various enzymes and receptors. nih.gov
Beyond predicting the binding pose, computational models can also estimate the binding affinity, often expressed as a docking score or binding energy. These scores help in ranking potential ligands and prioritizing them for synthesis and experimental testing. Analysis of the docked poses reveals "interaction hotspots"—specific residues within the binding site that contribute most significantly to the binding energy. For azetidinyl-piperidine analogs, these hotspots would likely involve polar amino acids interacting with the nitrogen atoms and non-polar residues interacting with the aliphatic rings. For example, studies on similar piperidine derivatives have identified key hydrogen bond interactions with specific tyrosine or aspartate residues as being critical for high affinity. nih.govnih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for a molecule to exert a specific biological activity. slideshare.net A pharmacophore model for a class of compounds like azetidinyl-piperidines can be developed based on the structures of known active molecules. nih.gov This model then serves as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. researchgate.net
For a molecule like this compound, a pharmacophore model would likely include features such as a positive ionizable feature for one or both of the nitrogen atoms and hydrophobic features corresponding to the ring structures. Virtual screening of large compound libraries, such as those from Enamine or the European Lead Factory, using such a pharmacophore could identify novel scaffolds with potentially similar biological activities. sygnaturediscovery.comnih.gov
Structure-Activity Relationship (SAR) Theoretical Frameworks
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. researchgate.net Theoretical SAR frameworks use computational methods to rationalize and predict these relationships.
The position and nature of substituents on the azetidine and piperidine rings, as well as the chirality of the molecule, are expected to have a profound impact on its binding affinity and selectivity for biological targets.
The introduction of substituents can alter a molecule's size, shape, and electronic properties, thereby influencing its interactions with a receptor. For example, in various series of piperidine derivatives, the position of a substituent on the ring has been shown to be critical for activity. acs.orgajchem-a.com SAR studies on 4-substituted piperidines have demonstrated that the nature of the substituent at the 4-position significantly modulates receptor binding affinity and efficacy. nih.gov
Chirality, or the "handedness" of a molecule, is also a critical factor in biological activity. Different enantiomers (non-superimposable mirror images) of a chiral molecule can exhibit vastly different potencies and selectivities. thieme-connect.comcolab.ws Introducing a chiral center in the piperidine ring can lead to a better fit within the chiral environment of a protein's binding site, enhancing biological activity and selectivity. thieme-connect.comthieme-connect.com For this compound, the carbon atom of the azetidine ring to which the piperidine is attached is a chiral center. The two enantiomers would be expected to have different binding modes and affinities for a chiral receptor.
The following table summarizes hypothetical SAR trends for this compound based on general principles observed in related compound series.
| Structural Moiety | Modification | Predicted Impact on Activity | Rationale |
| Azetidine Ring | Replacement with pyrrolidine (B122466) or piperidine | Likely decrease in activity for some targets. thieme-connect.com | The smaller, more constrained azetidine ring may provide a unique vector and conformational rigidity that is optimal for binding to specific targets. |
| Piperidine Ring | Introduction of additional substituents | Variable, dependent on position and target. acs.orgajchem-a.com | Can enhance or disrupt key binding interactions, or introduce steric hindrance. |
| 4-methyl group | Variation in alkyl chain length or introduction of polar groups | Modulated hydrophobic interactions and potential for new polar contacts. nih.gov | Altering the size and polarity at this position can fine-tune the binding affinity and selectivity. |
| Chirality at Azetidin-3-yl position | (R)- vs (S)-enantiomer | Significant difference in potency and/or selectivity. thieme-connect.comcolab.ws | One enantiomer will likely have a more favorable stereochemical fit within the chiral binding pocket of a target protein. |
Conformational Effects on Molecular Recognition
Computational modeling and spectroscopic techniques like NMR can be used to determine the most stable conformers. nih.gov The spatial arrangement of the two nitrogen atoms—one in the strained azetidine ring and one in the piperidine ring—is of particular importance for molecular recognition. The distance and relative orientation between these two basic centers create a specific pharmacophore that can be recognized by biological targets such as receptors or enzymes. The rigidity of the azetidine ring, combined with the defined chair structure of the piperidine, limits the number of accessible low-energy conformations, which can pre-organize the molecule for binding to a specific target. researchgate.netnih.gov This pre-organization can lead to higher binding affinity and selectivity.
| Feature | Preferred Conformation | Implication for Molecular Recognition |
| Piperidine Ring | Chair Conformation | Provides a stable and predictable scaffold. |
| 4-Methyl Group | Equatorial Position | Minimizes steric clash and influences the overall shape. |
| Azetidine Ring | Puckered | Introduces rigidity and specific vector for substitution. researchgate.net |
| N-N Spatial Orientation | Defined by ring linkage | Creates a specific pharmacophore for target binding. |
Mechanistic Insights into Molecular Transformations Relevant to Biological Pathways
The chemical behavior of this compound, particularly within a biological context, is heavily influenced by the distinct properties of its two heterocyclic rings. Computational studies are invaluable for predicting potential transformations such as isomerization and reactions driven by ring strain. mit.edunih.gov
Computational Elucidation of Isomerization Pathways
Isomerization in this compound involves transitions between different conformational states. The most significant of these is the chair-to-boat interconversion of the piperidine ring. Although the chair form is more stable, the twist-boat conformation can be populated and may even be stabilized by interactions within a protein binding pocket. nih.gov
Computational methods, such as Density Functional Theory (DFT), can model these isomerization pathways. rsc.org These calculations can determine the energy barriers for:
Piperidine Ring Flip: The transition state energy for converting one chair conformation to another through a boat intermediate.
Nitrogen Inversion: The inversion of the pyramidal nitrogen atom within the azetidine ring.
Rotation around the N-C Bond: Rotation around the bond connecting the piperidine nitrogen to the azetidine ring.
Understanding these energy landscapes is crucial, as the ability of the molecule to adopt different shapes (conformational plasticity) can be essential for it to adapt to the geometry of a binding site. nih.gov
Ring Strain Effects on Reactivity and Interactions
A defining characteristic of the azetidine ring is its significant ring strain. researchwithrutgers.comrsc.org This strain energy, which is absent in the more stable piperidine ring, profoundly impacts the molecule's reactivity. researchgate.net
The ring strain of an azetidine ring is approximately 25.4 kcal/mol, which is considerably higher than that of a five-membered pyrrolidine ring (5.4 kcal/mol) and the virtually strain-free piperidine ring. rsc.org This inherent strain makes the C-N bonds within the azetidine ring weaker and more susceptible to cleavage. nih.gov
This heightened reactivity has several implications for biological pathways:
Metabolic Instability: The strained ring may be a site of metabolic attack, potentially undergoing ring-opening reactions, for instance, via reaction with nucleophiles like glutathione. nih.gov
Covalent Modification: The susceptibility to ring-opening could be exploited in drug design to form a covalent bond with a target protein, leading to irreversible inhibition.
The contrast between the strained, reactive azetidine moiety and the stable, conformationally defined piperidine scaffold makes this compound a molecule with complex and tunable chemical properties. rsc.orgresearchgate.net
| Ring System | Approximate Ring Strain (kcal/mol) | Implication for Reactivity |
| Azetidine | 25.4 rsc.org | High reactivity, susceptible to ring-opening. researchwithrutgers.com |
| Pyrrolidine | 5.4 rsc.org | Moderate stability. |
| Piperidine | ~0 researchgate.net | High stability, acts as a stable scaffold. |
Role As a Chemical Scaffold in the Design of Advanced Molecular Architectures
Application in Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying high-quality lead compounds. This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) to find weak but efficient binders to a biological target. nih.gov The subsequent optimization of these fragment hits into potent leads requires synthetic strategies that allow for controlled, vector-oriented growth into adjacent binding pockets. nih.gov
The 1-(Azetidin-3-yl)-4-methylpiperidine scaffold is well-suited for FBDD due to several key features:
3D Complexity: Unlike flat aromatic rings, this scaffold possesses a defined three-dimensional shape, which can lead to improved shape complementarity with protein binding sites. nih.gov
Growth Vectors: The scaffold presents multiple, synthetically accessible points for elaboration. The secondary amine of the azetidine (B1206935) ring and the nitrogen of the piperidine (B6355638) ring serve as primary growth vectors, allowing chemists to systematically explore the chemical space around the initial fragment hit.
Physicochemical Properties: Saturated heterocycles like azetidine and piperidine generally improve properties such as solubility while maintaining a low lipophilicity, which are desirable attributes for drug candidates.
In FBDD, the initial identification of a fragment like a substituted piperidine or azetidine binding to a target protein provides a critical starting point. nih.gov The X-ray crystal structure of such a fragment-protein complex reveals potential growth vectors. nih.gov A scaffold such as this compound can then be used to merge or grow fragments, with its inherent structural properties providing a robust anchor for the designed molecule.
Design of Peptidomimetics and Non-Natural Amino Acid Surrogates
Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and low bioavailability. nih.gov Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. nih.gov This often involves replacing peptide bonds or incorporating non-natural amino acids to introduce conformational constraints and resistance to enzymatic degradation. upc.edu
The this compound scaffold can be employed as a conformationally restricted building block in the design of peptidomimetics. nih.gov Specifically, it can function as a surrogate for certain amino acid residues or as a template to mimic secondary structures like β-turns. upc.edu
Key advantages include:
Metabolic Stability: The absence of standard amide bonds makes the scaffold resistant to proteases.
Novel Chemical Space: The use of non-natural amino acids (NNAAs) and their surrogates allows researchers to explore a much broader and more diverse chemical space than is possible with the 20 proteinogenic amino acids. nih.gov Generative models in computational chemistry are now being developed to design novel peptides that incorporate such NNAAs to improve their therapeutic properties. nih.gov
By presenting side-chain functionalities from a novel, rigid backbone, this compound can serve as a valuable tool in converting a biologically active peptide into a more drug-like small molecule.
Contribution to Chemical Library Synthesis and Diversification
Diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse small molecules for high-throughput screening. nih.gov Azetidine-based scaffolds are highly valuable in DOS because they can be elaborated into a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net
Research has demonstrated the synthesis and diversification of densely functionalized azetidine ring systems to generate lead-like libraries, particularly for central nervous system (CNS) targets. nih.govnih.gov In one notable example, a multi-step synthesis was developed to produce trisubstituted azetidines on a gram scale, which then served as key intermediates. nih.govresearchgate.net These intermediates were further manipulated through various chemical reactions to create structurally unique molecular scaffolds. This approach culminated in the solid-phase synthesis of a library containing 1,976 distinct spirocyclic azetidines, showcasing the power of this strategy for generating chemical diversity. nih.govresearchgate.netnih.gov
The this compound framework fits perfectly within this paradigm. The azetidine and piperidine nitrogens can be functionalized with a wide range of substituents, and the rings themselves can participate in cyclization reactions to create more complex, polycyclic architectures. This allows for the rapid generation of thousands of related yet distinct compounds, significantly expanding the chemical space available for drug discovery programs. nih.gov
Implementation in Solid Phase Peptide Synthesis (SPPS) as a Reagent or Structural Element
Solid Phase Peptide Synthesis (SPPS) is the most common method for producing synthetic peptides. scielo.org.mxmdpi.com The most widely used approach, Fmoc/t-Bu chemistry, involves the sequential addition of amino acids, with the temporary Nα-Fmoc protecting group being removed at each step by a basic reagent. mdpi.com
As a Reagent: The standard reagent for Fmoc deprotection is a 20% solution of piperidine in a solvent like DMF. scielo.org.mx However, due to its toxicity and status as a controlled substance, researchers have explored alternatives. researchgate.net 4-Methylpiperidine (B120128), a constituent part of the title compound, has been identified as a highly effective and viable alternative to piperidine for this purpose. scielo.org.mxmdpi.com Studies have shown that 4-methylpiperidine can be used interchangeably with piperidine, providing peptides with similar purity and yield. mdpi.com The reaction rate for Fmoc removal by methylpiperidine derivatives follows the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine. scielo.org.mxresearchgate.net
| Reagent | Key Advantages | Performance Notes | Citations |
|---|---|---|---|
| Piperidine | Well-established, effective at Fmoc removal and scavenging dibenzofulvene. | Considered toxic and is a controlled substance in some jurisdictions. | scielo.org.mxmdpi.com |
| 4-Methylpiperidine | Not a controlled substance, less toxic, provides similar yield and purity to piperidine. | Considered the best deprotecting reagent among methylpiperidine derivatives. Can be used as a direct replacement for piperidine in SPPS protocols. | scielo.org.mxmdpi.comresearchgate.net |
| Piperazine (B1678402) | An effective alternative reagent. | Can be used interchangeably with piperidine, offering advantages in handling and toxicity. | mdpi.com |
As a Structural Element: Beyond its role as a reagent, the this compound scaffold can be incorporated directly into a peptide sequence during SPPS. In this context, it would be treated as a non-natural amino acid surrogate, as discussed in section 5.2. Its synthesis would be conducted separately, and the final protected scaffold would then be coupled to the growing peptide chain on the solid support using standard peptide coupling methods. This allows for the precise insertion of this rigid, diamine-containing structural element at any desired position within a peptide sequence.
Bioisosteric Replacement Strategies Involving Azetidine and Piperidine Moieties
Bioisosterism, the replacement of one functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. This strategy is used to optimize physicochemical properties, improve metabolic stability, and escape patent-protected chemical space. researchgate.netmedchemexpress.comnih.gov The piperidine ring is one of the most common heterocyclic motifs in approved drugs, making its bioisosteres particularly valuable. researchgate.net
The azetidine ring has been successfully employed as a bioisostere for the piperidine ring. nih.gov While both are saturated nitrogen heterocycles, the smaller, more constrained azetidine ring offers distinct advantages:
Improved Metabolic Stability: Piperidine rings are often susceptible to metabolism via N-dealkylation or oxidation. In a study on serotonin-4 (5HT₄) partial agonists, replacing a piperidine ring with an azetidine successfully shifted metabolism away from the nitrogen, preventing the formation of undesired metabolites and increasing the compound's stability. nih.gov
Modulation of Physicochemical Properties: Replacing piperidine with spirocyclic azetidine systems like 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane can alter lipophilicity (logD) and solubility, often leading to more favorable drug-like properties. researchgate.net For example, replacing a piperidine with a 1-azaspiro[3.3]heptane was shown to decrease lipophilicity while maintaining similar basicity (pKa). researchgate.net
Enhanced Selectivity: The rigid, three-dimensional structure of azetidine-containing scaffolds can enforce a specific conformation on a molecule, leading to higher selectivity for the intended biological target and reducing off-target interactions.
The this compound scaffold itself can be seen as a "stretched" or expanded analogue of piperazine or other related diamines, providing a unique geometry for interacting with biological targets. acs.org Researchers have designed and synthesized various azetidine-based structures, such as 1-azaspiro[3.3]heptane, specifically to act as next-generation piperidine bioisosteres, demonstrating high activity in vivo. researchgate.netnih.gov
| Scaffold | pKa (Amine HCl) | Lipophilicity (logD) | Aqueous Solubility (µM) | Citations |
|---|---|---|---|---|
| Piperidine (amide derivative) | 9.1 | 1.6 | 136 | researchgate.net |
| 2-Azaspiro[3.3]heptane (amide derivative) | Not Reported | 1.2 | 12 | researchgate.net |
| 1-Azaspiro[3.3]heptane (amide derivative) | 9.0 | 1.0 | 13 | researchgate.net |
Emerging Research Avenues and Methodological Advancements
Development of Novel Enantioselective Synthetic Routes for the Compound
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of enantioselective synthetic routes to access specific enantiomers of 1-(Azetidin-3-yl)-4-methylpiperidine and its derivatives is a major focus of current research. While the synthesis of densely functionalized azetidines can be challenging, significant progress has been made in asymmetric synthesis methodologies applicable to its precursors. researchgate.net
Recent strategies have focused on the enantioselective synthesis of 3-substituted azetidines and the functionalization of piperidine (B6355638) rings. nih.govnih.gov Key approaches include:
Catalytic Asymmetric Synthesis: This involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org Similarly, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides an efficient route to chiral azetidin-3-ones, which are versatile intermediates. nih.gov Organocatalysis has also emerged as a powerful tool for preparing functionalized azetidines in high enantiomeric excess (ee). nih.gov
Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids, to construct the desired chiral molecule. nih.gov This approach can be cost-effective but may be limited by the availability of the starting chiral pool. nih.gov
Auxiliary-Mediated Synthesis: Chiral auxiliaries can be temporarily incorporated into a molecule to direct a stereoselective transformation, after which the auxiliary is removed. The use of chiral N-tert-butanesulfinyl imines has proven successful in the enantioselective synthesis of various nitrogen-containing heterocycles. researchgate.net
These methods enable the synthesis of key chiral building blocks that can be combined to form the target compound. For example, a chiral 3-functionalized azetidine (B1206935) precursor can be coupled with a 4-methylpiperidine (B120128) moiety. The table below summarizes some relevant catalytic systems for producing chiral azetidine and piperidine precursors.
| Catalytic System | Transformation | Key Features | Reported Efficiency | Reference |
| Cu/Bisphosphine | Asymmetric Boryl Allylation of Azetines | Constructs two stereogenic centers simultaneously. | High ee and diastereomeric ratio (dr). | acs.org |
| Gold (I) Catalyst | Oxidative Cyclization of N-propargylsulfonamides | Bypasses toxic diazo intermediates to form chiral azetidin-3-ones. | Typically >98% ee. | nih.gov |
| Rhodium Catalysts | C-H Functionalization of Piperidines | Site-selective functionalization at C2, C3, or C4 positions. | High diastereoselectivity (e.g., >30:1 dr). | nih.gov |
| Chiral CpRu Complex | Intramolecular Dehydrative N-allylation | Forms various N-heterocycles with high enantiomer ratios. | Up to >99:1 enantiomer ratio. | lookchem.com |
Integration of Machine Learning and Artificial Intelligence in Scaffold Design and Optimization
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. arxiv.orgpreprints.org For scaffolds like this compound, these computational tools offer powerful new capabilities for design and optimization. frontiersin.org
Key applications include:
Generative Modeling for Scaffold Hopping: AI models can generate novel molecular structures with desired properties based on a starting scaffold. frontiersin.org This allows for the exploration of new chemical space around the azetidinyl-piperidine core to identify derivatives with improved potency, selectivity, or pharmacokinetic profiles. frontiersin.orgnih.gov
Predictive Modeling for Property Optimization: ML algorithms can be trained on large datasets to predict various properties, including biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) parameters. mdpi.comnih.gov These models can screen virtual libraries of derivatives of this compound to prioritize candidates for synthesis, focusing on those with optimal CNS-penetrant properties or other desired characteristics. nih.gov
AI-Driven Synthesis Planning: Retrosynthetic analysis, a key task in chemical synthesis, can now be augmented by AI. preprints.orgpreprints.org These tools can propose efficient, cost-effective, and scalable synthetic routes for complex molecules, which is particularly valuable given the synthetic challenges associated with some azetidine derivatives. researchgate.netpreprints.org
| AI/ML Technique | Application in Scaffold Design | Potential Impact | Reference |
| Deep Learning (DL) / Generative Models | De novo design of novel compounds with desired activities. | Expands access to biologically relevant chemical space. | frontiersin.org |
| Random Forest / Support Vector Machines | QSAR modeling to predict bioactivity and physicochemical properties. | Prioritizes high-potential candidates and reduces unnecessary synthesis. | mdpi.comnih.gov |
| Reinforcement Learning | Optimization of multi-step synthetic routes. | Improves reaction efficiency, reduces cost, and minimizes waste. | preprints.orgpreprints.org |
| Graph-Based Neural Networks | Learning molecular representations directly from structure for property prediction. | Enhances the accuracy of predictive models. | frontiersin.org |
Exploration of Unique Reactivity Profiles for New Chemical Transformations
The inherent chemical characteristics of the azetidine and piperidine rings offer opportunities for novel chemical transformations. The reactivity of azetidines is largely governed by their significant ring strain (approx. 25.4 kcal/mol), which makes them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable and easier to handle than three-membered aziridines. rsc.orgrsc.org
Recent research has focused on leveraging these properties:
Strain-Release Functionalization of Azetidines: The ring strain of the azetidine moiety can be harnessed to drive reactions that would not be feasible in less strained systems. This includes ring-opening reactions with various nucleophiles and ring-expansion reactions to form larger heterocycles like pyrrolidines or piperidines. rsc.orgrsc.orgnih.gov These transformations allow for the conversion of the azetidine core into entirely new scaffolds.
Site-Selective C-H Functionalization: Direct functionalization of C-H bonds is a highly efficient strategy for modifying a core structure without the need for pre-installed functional groups. nih.gov Advanced catalytic systems, often employing rhodium, enable the selective introduction of substituents at different positions on the piperidine ring. nih.govresearchgate.net This allows for the fine-tuning of a molecule’s properties by decorating the piperidine portion of this compound.
Divergent Synthesis Pathways: A single, densely functionalized azetidine precursor can serve as a starting point for creating a diverse library of compounds. nih.gov By applying different reaction conditions, one can access fused, bridged, and spirocyclic systems from a common intermediate, greatly expanding the structural diversity available for biological screening. nih.gov
| Reaction Type | Ring System | Description | Significance | Reference |
| Ring Expansion | Azetidine | Rearrangement of the 4-membered ring to form 5- or 6-membered heterocycles. | Access to new and more complex scaffolds from a simple precursor. | nih.govnih.gov |
| Catalytic C-H Insertion | Piperidine | Direct and site-selective introduction of functional groups onto the piperidine ring. | Highly atom-economical method for late-stage functionalization. | nih.gov |
| Aza-Paternò-Büchi Reaction | Azetidine | [2+2] photocycloaddition to synthesize azetidines with diverse functionalities. | Enables the synthesis of densely functionalized azetidines. | researchgate.netrsc.org |
| Ring-Closing Metathesis | Azetidine Derivatives | Formation of fused macrocyclic systems from precursors with multiple olefinic tethers. | Creation of unique, conformationally constrained scaffolds. | nih.gov |
Investigation of Advanced Computational Methods for Predicting Complex Molecular Interactions
Understanding how a molecule like this compound interacts with its biological targets is fundamental to rational drug design. Advanced computational methods provide powerful tools for predicting and analyzing these complex interactions at an atomic level. stmjournals.com
Prominent computational approaches include:
Molecular Docking: This technique predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a protein's active site. researchgate.net For derivatives of this compound, docking studies can help identify key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding and guide the design of more potent analogs. researchgate.netnih.govnih.gov
Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations offer a dynamic view of the protein-ligand complex over time. stmjournals.com These simulations can reveal conformational changes in both the protein and the ligand upon binding, providing deeper insight into the stability of the complex and the mechanism of interaction. rsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the high accuracy of quantum mechanics for the reactive or binding site region with the efficiency of classical molecular mechanics for the rest of the system. stmjournals.com QM/MM methods are particularly useful for studying reactions or interactions where electronic effects are critical.
Deep Learning for Interaction Prediction: More recently, deep learning models have been developed to predict protein-ligand binding sites and affinities with increasing accuracy. nih.gov These models can learn complex patterns from vast datasets of protein structures and interactions, often outperforming traditional scoring functions used in molecular docking. nih.govmdpi.com
The integration of these computational models with experimental data provides a robust framework for understanding molecular interactions and accelerating the discovery of new therapeutic agents. stmjournals.com
| Computational Method | Principle | Predicted Information | Application | Reference |
| Molecular Docking | Simulates ligand fitting into a protein binding site based on shape and chemical complementarity. | Binding pose, binding affinity (score). | Virtual screening, hit identification, binding mode analysis. | researchgate.net |
| Molecular Dynamics (MD) | Simulates the time-dependent motion of atoms in a molecular system using classical mechanics. | Conformational changes, complex stability, binding free energies. | Refinement of docking poses, understanding dynamic interactions. | stmjournals.comrsc.org |
| QM/MM | Treats a small, critical region with quantum mechanics and the larger environment with molecular mechanics. | Reaction mechanisms, electronic properties, highly accurate interaction energies. | Studying enzymatic reactions or covalent inhibition. | stmjournals.com |
| Deep Learning | Uses neural networks trained on large structural/interaction datasets to make predictions. | Protein-ligand binding sites, binding affinity. | Improving the accuracy of binding prediction over traditional methods. | nih.govmdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
